N-(diphenylmethyl)-2-(methylsulfanyl)benzamide
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Overview
Description
N-(diphenylmethyl)-2-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a diphenylmethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method is the Buchwald-Hartwig coupling reaction, which involves the reaction of a halogenated benzamide with a diphenylmethylamine in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and catalysts is also crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(diphenylmethyl)-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to hydrophobic pockets in proteins, while the methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethylene)benzamide
- N-(phenylsulfonyl)benzamide
- N-(methylsulfanyl)methylbenzamide
Uniqueness
N-(diphenylmethyl)-2-(methylsulfanyl)benzamide is unique due to the presence of both the diphenylmethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H19NOS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzhydryl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C21H19NOS/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,22,23) |
InChI Key |
RLKVUEBKCPRUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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